molecular formula C10H8N2O2S B1325520 2-Methoxy-3-thiazoylpyridine CAS No. 898785-89-2

2-Methoxy-3-thiazoylpyridine

Cat. No.: B1325520
CAS No.: 898785-89-2
M. Wt: 220.25 g/mol
InChI Key: XZCCLZGGUFZNLM-UHFFFAOYSA-N
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Description

2-Methoxy-3-thiazoylpyridine is a heterocyclic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of a thiazole ring fused to a pyridine ring, with a methoxy group attached to the second position of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-thiazoylpyridine typically involves the condensation of 2-methoxypyridine with thioamides under specific reaction conditions. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-thiazoylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents such as N-bromosuccinimide; reactions are conducted under controlled temperature conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Methoxy-3-thiazoylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-thiazoylpyridine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 2-Methoxy-4-thiazoylpyridine
  • 2-Methoxy-5-thiazoylpyridine
  • 2-Methoxy-6-thiazoylpyridine

Comparison: 2-Methoxy-3-thiazoylpyridine is unique due to the specific positioning of the methoxy group and the thiazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the methoxy group at the second position of the thiazole ring can enhance its interaction with certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCLZGGUFZNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642159
Record name (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-89-2
Record name (2-Methoxy-3-pyridinyl)-2-thiazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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